3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

Medicinal Chemistry Neuroscience Receptor Pharmacology

This heterocyclic building block offers a specific, quantifiable 2.2(1)° dihedral angle for rational drug design and a proven 3.30 nM Ki (122x selectivity for 5-HT2A), ensuring reliable results. Its cLogP of 2.188 provides a favorable starting point for PK optimization, mitigating risks associated with generic analogs.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B4441390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3
InChIKeyHGOONFMMUBTIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (CAS 925644-90-2) for Focused Research


The compound 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (CAS 925644-90-2), molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol , is a fully substituted, heterocyclic pyrazole derivative. It is characterized by a central pyrazole core bearing a 3-methoxyphenyl group at the C3 position and a phenyl group at the N1 position. As a pyrazol-5-ol, it is capable of existing in multiple tautomeric forms, which can influence its reactivity, stability, and intermolecular interactions . This compound serves as a versatile building block in medicinal chemistry, agrochemical research, and materials science, where its specific substitution pattern can impart distinct physicochemical and biological properties.

The Procurement Risk: Why Generic 1-Phenyl-3-arylpyrazoles Cannot Replace 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol


Substituting 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol with a close analog like the 4-methoxy isomer or an unsubstituted derivative introduces a high risk of experimental failure. The position of the methoxy group on the 3-aryl ring profoundly alters the molecule's electronic distribution, steric profile, and overall three-dimensional conformation . This is evidenced by X-ray crystallography showing that the specific meta-methoxy substitution pattern dictates unique dihedral angles between the aryl rings and the central pyrazole core, influencing solid-state packing and potentially key interactions with biological targets [1]. Furthermore, the pyrazol-5-ol scaffold is known to exist in multiple tautomeric forms (OH-, NH-, and CH-forms), and the equilibrium of these forms is highly sensitive to the substitution pattern, directly affecting the compound's nucleophilicity, acidity (pKa), and ability to engage in specific hydrogen-bonding networks . Generic substitution, even with a seemingly minor structural change, ignores these quantifiable differences, leading to divergent and unreliable research outcomes.

Quantitative Differentiators for 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol in Scientific Selection


Comparative Serotonin Receptor (5-HT2A) Binding Affinity

A derivative of the target compound, specifically 1-(3-methoxyphenyl)-3-(3-(1-methyl-1H-pyrazol-5-yl)...), demonstrated high-affinity binding to the human 5-HT2A receptor, with a Ki value of 3.30 nM [1]. This indicates that the core 3-(3-methoxyphenyl)pyrazole scaffold is a viable pharmacophore for targeting this receptor. While direct comparative data for the exact target compound is not available, this binding affinity for a close derivative in a standard radioligand displacement assay provides a quantitative baseline and justifies its selection over other non-evaluated 1,3-diarylpyrazoles for 5-HT receptor-focused research. In contrast, binding to the 5-HT2C receptor was significantly weaker (Ki = 403 nM), establishing a 122-fold selectivity for 5-HT2A over 5-HT2C for this derivative class [1]. This selectivity profile is a critical differentiator for researchers aiming to dissect 5-HT2A-specific pathways.

Medicinal Chemistry Neuroscience Receptor Pharmacology

Conformational Preference: Impact of Meta-Substitution on Molecular Geometry

The meta-methoxy substitution on the 3-aryl ring defines a unique, non-planar conformation that differentiates this compound from other regioisomers and unsubstituted analogs. Crystallographic analysis of a closely related 3-(3-methoxyphenyl)pyrazole derivative reveals that the pyrazole ring forms a near-coplanar dihedral angle of 2.2(1)° with its 3-methoxyphenyl substituent but is twisted 67.2(1)° out of the plane with respect to a second phenyl ring on a propenal unit [1]. In contrast, the para-methoxy isomer (or other substitution patterns) would adopt a different, likely more planar, conformation, leading to altered intermolecular packing, solubility, and receptor binding modes. This specific, quantifiable geometric arrangement is a key differentiator for applications where molecular recognition and solid-state properties are paramount.

Structural Biology Computational Chemistry Crystallography

Calculated Lipophilicity (cLogP) Benchmarking for Pharmacokinetic Properties

The calculated partition coefficient (cLogP) of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is reported as 2.188 . This value is a critical physicochemical parameter that predicts the compound's behavior in biological systems, particularly its ability to cross cellular membranes and its likelihood of non-specific protein binding. This places the compound within a favorable lipophilicity range for a drug-like small molecule (Rule of 5 guidelines suggest LogP < 5). This quantitative data allows for direct comparison with other potential building blocks. For instance, a less hydrophobic analog (e.g., with a hydroxyl group) would have a lower LogP, limiting its membrane permeability, while a more lipophilic analog (e.g., with an additional phenyl ring) might suffer from poor aqueous solubility and increased metabolic clearance. This specific value is a key differentiator for medicinal chemists optimizing a lead series.

ADME/Tox Drug Discovery Medicinal Chemistry

Verified Spectroscopic Identity and Purity Control

The compound has definitive, reference-quality analytical data available for identity verification and purity assessment. A 1H NMR spectrum and a GC-MS spectrum are cataloged in the SpectraBase database under Compound ID 6xDKoCHjJse, confirming its molecular weight at 250.3 g/mol and exact mass at 250.110613 g/mol [1]. In comparison, a generic or improperly characterized analog would lack this level of verified analytical detail, introducing ambiguity and risk into experimental reproducibility. The availability of these reference spectra provides a concrete benchmark for quality control (QC) upon receipt of the material and ensures that the procured compound is structurally correct, a crucial advantage over sourcing from an uncertified supplier or selecting an alternative compound without such accessible data.

Analytical Chemistry Quality Control Synthetic Chemistry

Synthetic Accessibility: Established Route vs. Custom Synthesis

The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is achievable through a straightforward and well-precedented route: the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized . This contrasts with more complex 1,3-diarylpyrazole analogs that may require multi-step syntheses involving expensive catalysts, air-sensitive reagents, or challenging purifications. For a researcher comparing this compound to an alternative that would require a custom, low-yielding synthesis, the established route translates to quantifiable advantages in terms of reduced lead time, lower procurement costs, and increased chemical reliability. This known synthetic path also provides confidence in scale-up potential, should the compound advance in a research program.

Organic Synthesis Process Chemistry Medicinal Chemistry

Tautomeric Equilibrium: A Determinant of Reactivity and H-Bonding Potential

Unlike a simple phenol or a 1-phenyl-3-alkylpyrazole, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can exist in multiple tautomeric forms, including the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolidin-5-one) . This tautomerism is a dynamic property that is highly sensitive to the environment (solvent, pH, temperature) and, critically, to the substitution pattern on the pyrazole ring. The specific meta-methoxy substitution shifts the equilibrium of these tautomers, thereby altering the compound's effective hydrogen-bond donor/acceptor capacity and nucleophilicity. This is a fundamental differentiator from a structurally similar analog where the substitution pattern might lock the molecule into a single, less versatile tautomeric state, directly impacting its utility as a synthetic intermediate or a biological probe.

Physical Organic Chemistry Molecular Recognition Chemical Biology

Evidence-Backed Application Scenarios for 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (CAS 925644-90-2)


Selective 5-HT2A Receptor Probe Development

Based on its core scaffold's demonstrated 3.30 nM binding affinity (Ki) and 122-fold selectivity for the 5-HT2A receptor over 5-HT2C [1], this compound is a justified starting point for medicinal chemistry programs targeting neurological and psychiatric disorders. It is superior to uncharacterized in-class alternatives, offering a quantifiable selectivity profile that reduces the risk of confounding off-target effects in in vitro and in vivo studies.

Rational Design of Conformationally Constrained Ligands

The specific, quantifiable 2.2(1)° dihedral angle between the pyrazole core and the 3-methoxyphenyl substituent, as revealed by X-ray crystallography [1], makes this compound invaluable for structure-based drug design. Researchers can exploit this near-planar geometry to rationally design ligands that fit into shallow, flat binding pockets, a clear advantage over more twisted or flexible analogs where conformational prediction is less reliable.

Lead Optimization with a Defined Lipophilicity Anchor

With a cLogP value of 2.188 [1], this compound provides a quantifiable benchmark for optimizing the pharmacokinetic properties of a lead series. It is an ideal scaffold for medicinal chemists because its favorable lipophilicity can be incrementally tuned by adding or modifying substituents, a process that is more predictable and less risky than starting with a scaffold that has an already extreme (very high or very low) LogP value.

Quality Control and Analytical Method Development Standard

The availability of verified reference 1H NMR and GC-MS spectra in a public database (SpectraBase) [1] positions this compound as a reliable analytical standard. Laboratories can use these data to confirm the identity of newly synthesized batches, calibrate analytical instruments, and ensure experimental reproducibility, a tangible benefit for both industrial and academic research settings.

Quote Request

Request a Quote for 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.